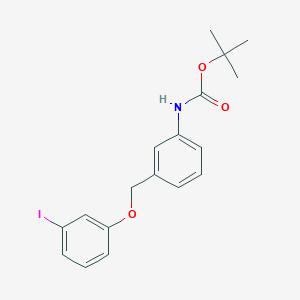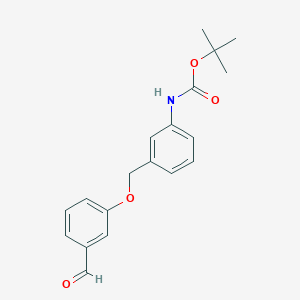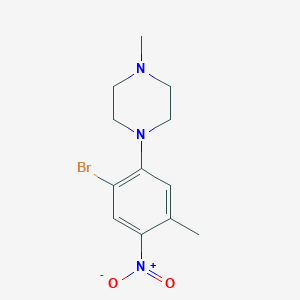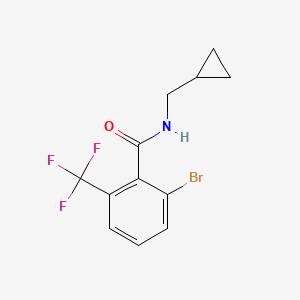
tert-Butyl (5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group, a bromine atom, and a difluoropyrrolidine moiety attached to a methylphenyl ring. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-methylphenyl derivatives followed by the introduction of the difluoropyrrolidine group through nucleophilic substitution reactions. The final step involves the protection of the amine group with a tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of anhydrous solvents, controlled temperatures, and inert atmosphere conditions to prevent unwanted side reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
tert-Butyl (5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield new amine derivatives, while oxidation can produce corresponding oxides.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics.
作用機序
The mechanism of action of tert-Butyl (5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The difluoropyrrolidine moiety may interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butyl carbamate group can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl (5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate include:
- tert-Butyl (5-chloro-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate
- tert-Butyl (5-iodo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate
- tert-Butyl (5-fluoro-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both bromine and difluoropyrrolidine moieties provides distinct chemical and biological properties that can be leveraged in various applications. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
特性
IUPAC Name |
tert-butyl N-[5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrF2N2O2/c1-10-7-13(21-6-5-16(18,19)9-21)11(17)8-12(10)20-14(22)23-15(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROHAKUACUSGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)Br)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














